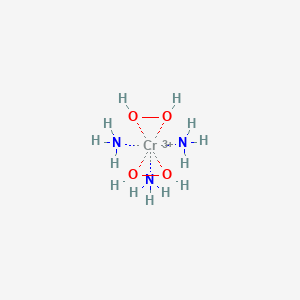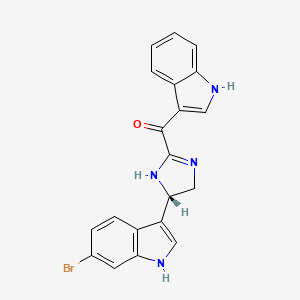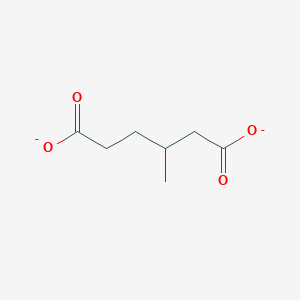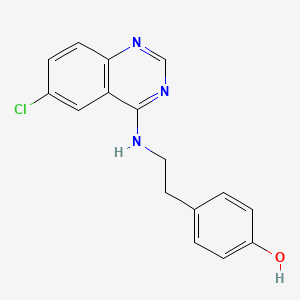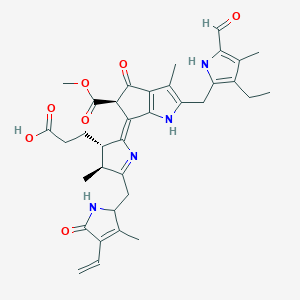
(E)-dodec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-dodec-2-enoate is an unsaturated fatty acid anion that is the conjugate base of trans-2-dodecenoic acid obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an unsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a trans-2-dodecenoic acid.
科学的研究の応用
Scientific Research Applications of (E)-dodec-2-enoate
Crystal Structure Analysis The crystal structure of (E)-dodec-2-enoic acid, a closely related compound, has been analyzed, revealing unique characteristics. The study conducted by Sonneck et al. (2015) shows that this compound, an α,β-unsaturated carboxylic acid, forms inversion dimers linked by hydrogen bonds. The crystal structure analysis provides insights into the molecular conformation and interactions of similar compounds (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).
Biological Activity in Plant and Insect Systems A study by Frössl and Boland (1991) on (E)-12-Phenyl[2-2H2]dodec-2-enoic acid, a derivative of this compound, in plant (Carthamus tinctorius) and insect (Tribolium castaneum) systems, reveals its bioactivity. This research demonstrates the compound's involvement in enzymatic reactions, suggesting potential applications in biochemistry and molecular biology (Frössl & Boland, 1991).
Photocatalytic Applications Domínguez et al. (1998) explored the photocatalytic oxidation of pollutants, including compounds similar to this compound, in water. This research could have implications for environmental science, particularly in the degradation and management of water pollutants (Domínguez, García, Pedraz, Torres, & Galán, 1998).
Enzymatic Degradation by Pseudomonas putida Collinsworth, Chapman, and Dagley (1973) studied stereospecific enzymes in the degradation of aromatic compounds by Pseudomonas putida, including compounds similar to this compound. This research contributes to our understanding of microbial degradation processes, with potential applications in bioremediation and environmental biotechnology (Collinsworth, Chapman, & Dagley, 1973).
特性
分子式 |
C12H21O2- |
|---|---|
分子量 |
197.29 g/mol |
IUPAC名 |
(E)-dodec-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+ |
InChIキー |
PAWGRNGPMLVJQH-ZHACJKMWSA-M |
異性体SMILES |
CCCCCCCCC/C=C/C(=O)[O-] |
正規SMILES |
CCCCCCCCCC=CC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-azabicyclo[2.2.2]octan-3-yl (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B1260526.png)
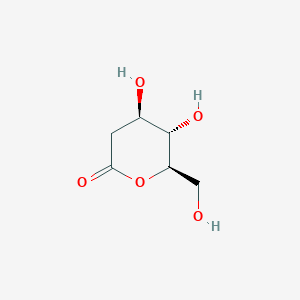
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B1260528.png)
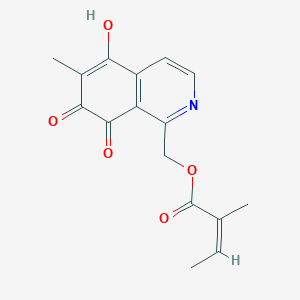


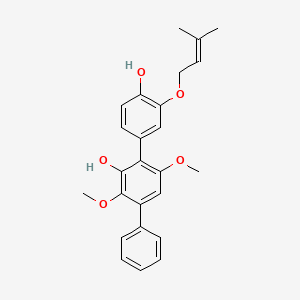
![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
